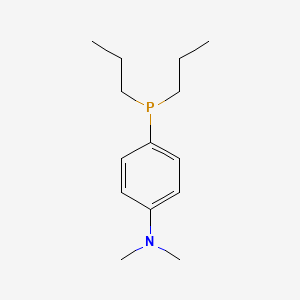![molecular formula C24H48O3 B14719148 (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane CAS No. 10585-86-1](/img/structure/B14719148.png)
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the octadecyloxy group imparts specific physical and chemical properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate octadecyloxy-containing reagent under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The octadecyloxy group can affect the compound’s solubility and membrane permeability, impacting its overall activity.
相似化合物的比较
Similar Compounds
Oxymethylene ethers (OMEs): These compounds share a similar ether linkage but differ in the length and structure of the alkyl groups.
Aldehydes and Ketones: Compounds with carbonyl groups that can undergo similar reactions but have different physical properties.
Uniqueness
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a long-chain octadecyloxy group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
10585-86-1 |
|---|---|
分子式 |
C24H48O3 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
(4S)-2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3/t23-/m0/s1 |
InChI 键 |
PADBVTRAZHOORO-QHCPKHFHSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(O1)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


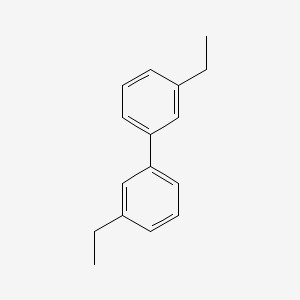


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
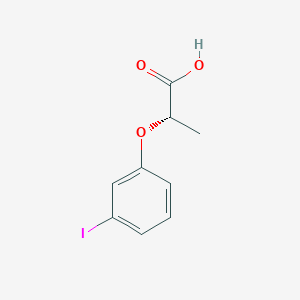
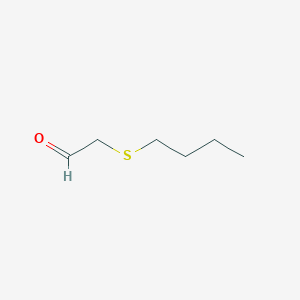

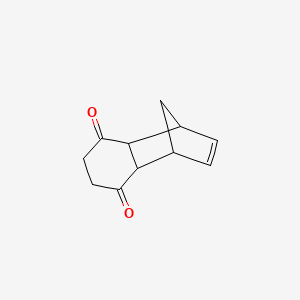
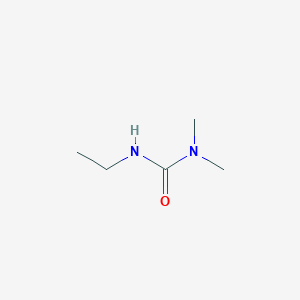
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
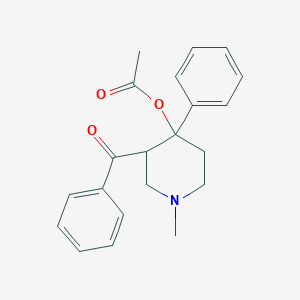
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
